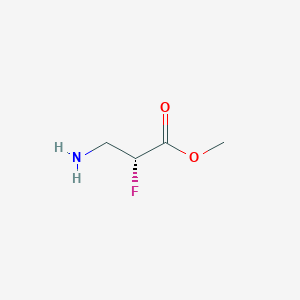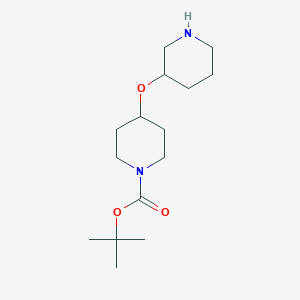
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium intermediate, which is then hydrolyzed to yield the desired enal . The reaction conditions usually involve heating the reactants under reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like POCl3.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid.
Reduction: 3-(2-Chloro-3,4-dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-(2-Chloro-4,5-dimethoxyphenyl)prop-2-enal: Similar structure but with different positions of the methoxy groups, potentially leading to different properties.
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid: The oxidized form of the compound, with different chemical and biological properties.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is unique due to the specific combination of chlorine and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-7H,1-2H3/b4-3+ |
Clé InChI |
FXHNXADSYVMPHM-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C/C=O)Cl)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=CC=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)



![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)





![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)
